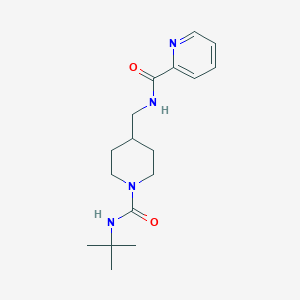

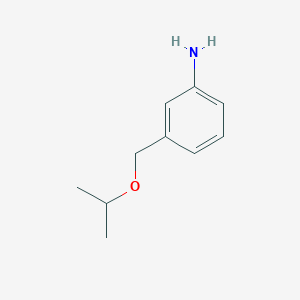

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

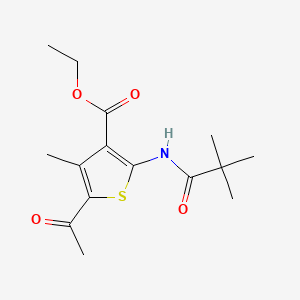

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Molecular Structure Analysis

The molecular formula of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide” is C11H22N2O2 . The IUPAC name is tert-butyl N-(piperidin-4-ylmethyl)carbamate . The molecular weight is 214.30 g/mol .Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)picolinamide, have been synthesized and evaluated for anti-acetylcholinesterase (AChE) activity. The introduction of bulky moieties and specific substituents significantly enhances their inhibitory potency against AChE, indicating potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Intramolecular Interactions in Frustrated Lewis Pairs

Research on intramolecular pyridine-based frustrated Lewis pairs involving derivatives of picolinamide has shown interesting reactivity towards hydrogen and other small molecules. This work highlights the potential of picolinamide derivatives in catalysis and the development of new materials (Körte et al., 2015).

Protection Against Pancreatic Islet Damage

Picolinamide has demonstrated strong inhibitory effects on poly (ADP-ribose) synthetase, protecting against streptozotocin-induced depression of proinsulin synthesis and NAD content reduction in pancreatic islets. This suggests a therapeutic potential for picolinamide derivatives in diabetes management (Yamamoto & Okamoto, 1980).

Anticancer and Antibacterial Activity

Several studies have synthesized and evaluated picolinamide derivatives for their anticancer and antibacterial activities. These compounds have been found to possess significant biological activity, indicating their potential as therapeutic agents in oncology and infection control (Bondock & Gieman, 2015).

Oxidation of CH2 Groups

Research involving the picolinamide group has developed methods for the oxidation of methylene groups to carbonyl compounds using ferrocene as a catalyst. This opens new avenues for the functionalization of organic and organometallic compounds, demonstrating the versatility of picolinamide derivatives in organic synthesis (Dolui et al., 2019).

Propiedades

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-17(2,3)20-16(23)21-10-7-13(8-11-21)12-19-15(22)14-6-4-5-9-18-14/h4-6,9,13H,7-8,10-12H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMKHPYFQXYTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)

![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]but-2-ynamide](/img/structure/B2361578.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)